2-(4-fluorophenyl)-5-(2-methylbenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
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Description
2-(4-fluorophenyl)-5-(2-methylbenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a useful research compound. Its molecular formula is C19H15FN4O and its molecular weight is 334.354. The purity is usually 95%.
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Biological Activity
2-(4-fluorophenyl)-5-(2-methylbenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one (CAS Number: 1326806-34-1) is a nitrogen-containing heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H15FN4O with a molecular weight of approximately 334.3 g/mol. The structure features a pyrazolo[1,5-d][1,2,4]triazine core, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[1,5-d][1,2,4]triazine class exhibit significant anticancer , antimicrobial , and anti-inflammatory properties. The following sections detail these activities supported by data from various studies.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo derivatives:
- Cytotoxicity Studies : In vitro assays demonstrated that related compounds exhibited stronger cytotoxic effects than cisplatin on breast cancer cell lines MCF-7 and MDA-MB-231. The compounds induced apoptosis via caspase activation and modulated key proteins involved in cell survival pathways such as NF-κB and p53 .
- Mechanism of Action : The most active derivatives were shown to promote autophagy and increase the formation of autophagosomes. This suggests that they not only trigger apoptosis but also engage in autophagic processes that are crucial for cancer cell death .
Antimicrobial Activity
The pyrazolo[1,5-d][1,2,4]triazine scaffold has also been explored for its antimicrobial properties:
- Mycobacterial Inhibition : Compounds derived from this scaffold have been identified as potent inhibitors of Mycobacterium tuberculosis (M.tb). They demonstrated low cytotoxicity against human cells while effectively inhibiting M.tb growth in macrophages .
Case Studies
Several case studies have provided insights into the biological activities of similar compounds:
Structure-Activity Relationship (SAR)
Research into the SAR of pyrazolo derivatives has revealed that specific substitutions on the phenyl rings significantly influence biological activity. For instance:
- The presence of fluorine at the para position on the phenyl ring enhances cytotoxicity.
- Alkyl substitutions on the triazine core may modulate solubility and bioavailability.
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-[(2-methylphenyl)methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O/c1-13-4-2-3-5-15(13)11-23-19(25)18-10-17(22-24(18)12-21-23)14-6-8-16(20)9-7-14/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTBLYHAUWAHCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.